molecular formula C16H14ClN3S B2458189 4-{[2-(4-Chlorophenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione CAS No. 440322-26-9

4-{[2-(4-Chlorophenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione

Cat. No.: B2458189
CAS No.: 440322-26-9
M. Wt: 315.82
InChI Key: VBXCPFCCRDMTTR-UHFFFAOYSA-N
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Description

4-{[2-(4-Chlorophenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound also contains a thione group and a 4-chlorophenyl substituent, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-Chlorophenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione typically involves the reaction of 2-aminobenzamide with 4-chlorophenylethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then treated with carbon disulfide to introduce the thione group, followed by cyclization to form the final quinazoline structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-Chlorophenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under basic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Hydroxyl or amino-substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[2-(4-Chlorophenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[2-(2-Chlorophenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione
  • 2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane
  • 1,1-Dichloro-2,2-bis(4-chlorophenyl)ethylene

Uniqueness

4-{[2-(4-Chlorophenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione is unique due to its specific substitution pattern and the presence of the thione group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other quinazoline derivatives .

Properties

IUPAC Name

4-[2-(4-chlorophenyl)ethylimino]-4aH-quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3S/c17-12-7-5-11(6-8-12)9-10-18-15-13-3-1-2-4-14(13)19-16(21)20-15/h1-8,13H,9-10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNPDAFBNOUEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(=NC(=S)NC2=NCCC3=CC=C(C=C3)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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